![molecular formula C4H12NS+ B1235368 3-Methylthiopropylaminium](/img/structure/B1235368.png)
3-Methylthiopropylaminium
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Overview
Description
3-methylthiopropylaminium is conjugate acid of 3-methylthiopropylamine; major species at pH 7.3. It is a conjugate acid of a 3-methylthiopropylamine.
Scientific Research Applications
Metabolism Studies
3-Methylthiopropionate, closely related to 3-Methylthiopropylaminium, has been studied for its metabolic pathways. Research shows that it acts as an intermediate in the transaminative pathway of methionine catabolism. The metabolism of this compound in rat liver homogenates leads to the formation of toxic compounds such as methanethiol and hydrogen sulfide, offering insights into the toxicity of methionine (Steele & Benevenga, 1979).
Autophagic/Lysosomal Protein Degradation
3-Methyladenine, a variant of 3-Methylthiopropylaminium, has been identified as a specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. This research could be significant for understanding cellular degradation processes (Seglen & Gordon, 1982).
Fumigant Pesticide Degradation
The degradation of fumigant pesticides, including compounds similar to 3-Methylthiopropylaminium, has been extensively studied. Research indicates that soil degradation of certain pesticides, like methyl isothiocyanate, occurs through both chemical and biological mechanisms. These studies are crucial for understanding the environmental impact of agricultural fumigants (Dungan & Yates, 2003).
Polymerization and Conductivity Studies
The electrochemical polymerization of compounds like 3-methylthiophene, a variant of 3-Methylthiopropylaminium, has been explored for potential applications in conductivity. These studies offer insights into the electrical properties and applications of such polymers (Sato, Tanaka, & Kaeriyama, 1986).
Biosynthesis of Volatile Sulfur Compounds
Research into the biosynthesis of volatile sulfur compounds, including 3-(Methylthio)-1-propanol, which is structurally related to 3-Methylthiopropylaminium, has been conducted. This is significant for enhancing the flavor features of fermented foods, illustrating the applicability of such compounds in food science (Du et al., 2021).
properties
Product Name |
3-Methylthiopropylaminium |
---|---|
Molecular Formula |
C4H12NS+ |
Molecular Weight |
106.21 g/mol |
IUPAC Name |
3-methylsulfanylpropylazanium |
InChI |
InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3/p+1 |
InChI Key |
KKYSBGWCYXYOHA-UHFFFAOYSA-O |
SMILES |
CSCCC[NH3+] |
Canonical SMILES |
CSCCC[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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